3-Aminoquinolin-7-OL chemical properties and structure
3-Aminoquinolin-7-OL chemical properties and structure
An In-depth Technical Guide to 3-Aminoquinolin-7-OL: Structure, Properties, and Potential Applications
Disclaimer: Direct experimental data for 3-Aminoquinolin-7-OL is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related structural analogs and established principles of organic and medicinal chemistry. All predicted data and proposed methodologies should be considered theoretical and require experimental verification.
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its rigid, aromatic structure serves as a versatile framework for the development of therapeutic agents across diverse fields, including oncology, infectious diseases, and neuropharmacology. Modifications to the quinoline core through the introduction of various functional groups can profoundly influence its physicochemical properties and biological targets.
This technical guide provides a comprehensive overview of 3-Aminoquinolin-7-OL, a specific, under-explored derivative of the quinoline family. By examining its structure, predicted properties, plausible synthetic routes, and potential applications based on the well-documented pharmacology of its analogs, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of this intriguing molecule and highlight its potential as a valuable building block in medicinal chemistry.
Part 1: Molecular Structure and Physicochemical Properties
3-Aminoquinolin-7-OL is a bicyclic aromatic heterocycle consisting of a pyridine ring fused to a benzene ring. It is functionalized with an electron-donating amino group (-NH₂) at the 3-position and an electron-donating hydroxyl group (-OH) at the 7-position. The presence of these two polar functional groups on the quinoline scaffold is expected to significantly influence its solubility, hydrogen bonding capacity, and electronic properties compared to the parent quinoline molecule.
Chemical Identifiers:
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 3-Aminoquinolin-7-OL. These values are estimated based on computational models and data from analogous compounds such as 3-aminoquinoline and 7-hydroxyquinoline and should be confirmed experimentally.[3][4]
| Property | Predicted Value | Source/Basis |
| pKa (most acidic) | ~9.8 (phenolic hydroxyl) | Analogy to 7-hydroxyquinoline[4] |
| pKa (most basic) | ~4.9 (pyridinium nitrogen) | Analogy to 3-aminoquinoline[3] |
| XLogP3-AA | ~1.3 | Computational prediction |
| Hydrogen Bond Donors | 2 | Computed[2] |
| Hydrogen Bond Acceptors | 3 | Computed[2] |
| Rotatable Bonds | 0 | Computed[2] |
Part 2: Synthesis and Reactivity
While a specific, optimized synthesis for 3-Aminoquinolin-7-OL is not documented in readily available literature, a plausible multi-step synthetic pathway can be designed by combining established methodologies for quinoline synthesis and functional group manipulation.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the target molecule at its key functional groups. The final step could be the deprotection of the hydroxyl group, such as the cleavage of a more stable methyl ether. The introduction of the amino group could be achieved via reduction of a nitro group, which is a common strategy for installing amines onto aromatic rings. The quinoline core itself can be constructed via classic named reactions like the Skraup or Friedländer synthesis.
Experimental Protocol: Proposed Forward Synthesis
This protocol outlines a potential, unoptimized workflow for synthesizing 3-Aminoquinolin-7-OL based on the retrosynthetic analysis.
Step 1: Synthesis of 7-Methoxyquinoline
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Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of m-anisidine, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heating: Heat the mixture cautiously. The Skraup reaction is highly exothermic and requires careful temperature control.
-
Workup: Once the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) until the product precipitates.
-
Purification: Filter the crude product, wash with water, and purify by steam distillation or column chromatography to yield 7-methoxyquinoline.
Step 2: Nitration to 7-Methoxy-3-nitroquinoline
-
Reaction Setup: Dissolve 7-methoxyquinoline in concentrated sulfuric acid at 0 °C.
-
Nitration: Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Workup: After stirring, pour the reaction mixture onto crushed ice to precipitate the nitro-product.
-
Purification: Filter the solid, wash thoroughly with water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 7-methoxy-3-nitroquinoline.
Step 3: Reduction to 3-Amino-7-methoxyquinoline
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Reaction Setup: Suspend 7-methoxy-3-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂), in portions and heat the mixture under reflux.[5]
-
Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a strong base to precipitate the amine.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Purify the crude amine by column chromatography.
Step 4: Demethylation to 3-Aminoquinolin-7-OL
-
Reaction Setup: Dissolve 3-amino-7-methoxyquinoline in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C or lower.
-
Cleavage: Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise.[5]
-
Workup: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully by adding methanol, followed by water.
-
Purification: Adjust the pH to neutral or slightly basic to precipitate the final product. Filter the solid, wash with cold water, and purify by recrystallization to yield 3-Aminoquinolin-7-OL.
Part 3: Predicted Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons. Protons on the pyridine ring (positions 2 and 4) will likely appear as singlets or sharp doublets, while protons on the benzene ring (positions 5, 6, and 8) will exhibit more complex splitting patterns (doublets and triplets). The electron-donating effects of the -NH₂ and -OH groups will cause upfield shifts (lower ppm) for adjacent protons compared to unsubstituted quinoline. Broad singlets for the -OH and -NH₂ protons would also be expected, with chemical shifts that are dependent on solvent and concentration.
-
¹³C NMR: The spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. Carbons bonded to the nitrogen and oxygen atoms (C3, C7, and C8a) will show characteristic chemical shifts.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands confirming the presence of the key functional groups. Expected peaks include:
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A broad O-H stretch from the phenolic group (~3200-3600 cm⁻¹).
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Two N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).
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Aromatic C-H stretches (~3000-3100 cm⁻¹).
-
C=N and C=C stretching vibrations from the aromatic rings (~1500-1650 cm⁻¹).
-
A C-O stretching band (~1200-1280 cm⁻¹).[7]
-
-
Mass Spectrometry: Electron-Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of 160.17 g/mol . Fragmentation patterns would likely involve the loss of small neutral molecules like CO and HCN, which is characteristic of heterocyclic aromatic compounds.[8]
Part 4: Potential Applications in Research and Drug Development
The true value of 3-Aminoquinolin-7-OL lies in its potential as a scaffold for developing novel molecules with therapeutic or diagnostic applications. The pharmacology of related quinoline derivatives provides a strong basis for speculating on its utility.
Scaffold for Anticancer Agents
Many quinoline derivatives are known to exhibit potent anticancer activity, often by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been studied as anticancer agents.[5] It is plausible that 3-Aminoquinolin-7-OL could serve as a starting point for developing inhibitors of protein kinases, such as Receptor Tyrosine Kinases (RTKs), which are often dysregulated in cancer. The amino and hydroxyl groups provide convenient handles for synthetic modification to optimize binding affinity and selectivity.
Antibacterial and Antimicrobial Agents
The quinoline core is central to the fluoroquinolone class of antibiotics.[9] Furthermore, 8-hydroxyquinoline and its derivatives are well-known for their antibacterial activity, which is often attributed to their ability to chelate metal ions essential for bacterial enzymes.[10] While 3-Aminoquinolin-7-OL is an isomer, its structure still possesses the potential for metal chelation and could be explored as a platform for novel antibacterial agents, potentially overcoming existing resistance mechanisms.
Fluorescent Probes and Bioimaging
Quinolines containing electron-donating groups, such as amines, often exhibit strong fluorescence.[1] The presence of both an amino and a hydroxyl group in 3-Aminoquinolin-7-OL suggests it may possess interesting photophysical properties, including the potential for intramolecular charge transfer (ICT) fluorescence. This makes it a candidate for development into fluorescent probes for sensing specific analytes or for live-cell imaging, particularly for targeting specific organelles like the Golgi apparatus, as has been shown with other 7-aminoquinoline derivatives.[1]
Conclusion
3-Aminoquinolin-7-OL represents an under-explored yet promising molecule within the pharmacologically significant quinoline family. While direct experimental data remains scarce, a thorough analysis based on the established chemistry and biology of its structural analogs allows for a robust predictive profile. Its structure, featuring key amino and hydroxyl functional groups, provides versatile opportunities for synthetic elaboration. Plausible synthetic routes can be designed, enabling its production and subsequent experimental validation of its predicted properties. The rich history of quinoline derivatives in medicine suggests that 3-Aminoquinolin-7-OL is a valuable scaffold with significant potential for the development of novel anticancer agents, antimicrobial compounds, and fluorescent probes for biological research. Further investigation into this compound is warranted to unlock its full potential in drug discovery and chemical biology.
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